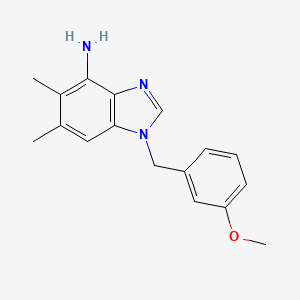

1-(3-甲氧基苄基)-5,6-二甲基-1H-1,3-苯并咪唑-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

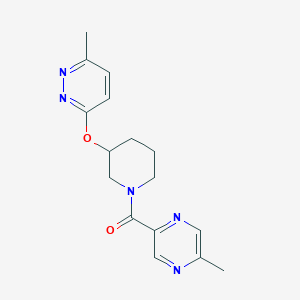

The compound “1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure . This particular compound has a methoxybenzyl group attached at the 1-position and an amine group at the 4-position of the benzimidazole ring. It also has two methyl groups at the 5 and 6 positions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole core, the methoxybenzyl group at the 1-position, and the amine group at the 4-position . The two methyl groups at the 5 and 6 positions would add to the overall bulkiness of the molecule .

Chemical Reactions Analysis

Benzimidazoles, in general, are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and the nitrogen atoms in the imidazole ring can donate electron pairs to metal ions . The amine group at the 4-position could potentially be protonated under acidic conditions or form amides with carboxylic acids .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole ring could contribute to its aromaticity and stability . The methoxybenzyl and amine groups, along with the two methyl groups, could influence its solubility, reactivity, and other properties .

科学研究应用

合成及化学性质

研究重点关注苯并咪唑衍生物的高效合成,包括创建具有潜在医药化学和材料科学应用价值的高度取代化合物的技术。例如,Cobo 等人(2018 年)开发了一种简明的 6-苯并咪唑基-5-亚硝基嘧啶合成方法,展示了一种可用于合成结构相关化合物的方法,包括“1-(3-甲氧基苄基)-5,6-二甲基-1H-1,3-苯并咪唑-4-胺”(Cobo 等人,2018 年)。

生物活性

苯并咪唑衍生物因其抗菌和抗真菌活性而受到广泛研究。例如,Vlaović 等人(1992 年)合成了 1,2-二氨基苯并咪唑并探讨了它们的抗菌和抗真菌活性,证明了苯并咪唑衍生物在开发新的抗菌剂中的潜力(Vlaović 等人,1992 年)。同样,Patil 等人(2010 年)研究了对位甲氧基苄基取代和苄基取代的 N-杂环卡宾银配合物的细胞毒性和抗菌研究,突出了这些配合物的抗菌潜力(Patil 等人,2010 年)。

材料科学及其他应用

苯并咪唑衍生物的合成扩展到材料科学中的应用,例如荧光材料和表面活性剂的开发。Rangnekar 和 Rajadhyaksha(1986 年)合成了恶唑并[4',5':5,6]吡啶并[1,2-a]-苯并咪唑衍生物,并研究了它们的荧光性质,表明这些化合物在荧光应用和纺织品增白剂中具有潜在用途(Rangnekar 和 Rajadhyaksha,1986 年)。

作用机制

Target of Action

The primary target of the compound 1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine is the Fatty Acid Amide Hydrolase (FAAH) enzyme . FAAH is responsible for the degradation of endocannabinoids, which are neurotransmitters that play a crucial role in various physiological processes such as pain sensation, mood, and memory .

Mode of Action

1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine interacts with FAAH in a time-dependent and dose-dependent manner . It inhibits the activity of FAAH, leading to an increase in the levels of endocannabinoids . The inhibition of FAAH by this compound is likely irreversible or slowly reversible .

Biochemical Pathways

By inhibiting FAAH, 1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine affects the endocannabinoid system . This system includes endocannabinoids and their receptors, which are involved in a variety of physiological processes. The inhibition of FAAH leads to an increase in the levels of endocannabinoids, which can then bind to their receptors and exert their effects .

Pharmacokinetics

The compound’s interaction with faah suggests that it can reach its target in the body

Result of Action

The inhibition of FAAH by 1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine leads to an increase in the levels of endocannabinoids . This can result in various molecular and cellular effects, depending on the specific endocannabinoids that are increased and the receptors they bind to. For example, some endocannabinoids are known to have analgesic, anti-inflammatory, or neuroprotective effects .

未来方向

生化分析

Biochemical Properties

1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of fatty acid amides . The interaction with FAAH is time-dependent and dose-dependent, suggesting that 1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine may act as an inhibitor of this enzyme, potentially modulating the levels of fatty acid amides in the body .

Cellular Effects

The effects of 1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of c-Jun N-terminal kinases (JNK) and cyclooxygenase-2 (COX-2), which are key players in inflammatory responses and cellular stress pathways . By inhibiting these pathways, 1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine can potentially reduce inflammation and protect cells from stress-induced damage.

Molecular Mechanism

At the molecular level, 1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine exerts its effects through specific binding interactions with biomolecules. It binds to the active site of FAAH, inhibiting its activity and preventing the breakdown of fatty acid amides . This inhibition leads to an increase in the levels of these signaling molecules, which can have various physiological effects. Additionally, the compound’s interaction with JNK and COX-2 involves the inhibition of their enzymatic activity, thereby modulating the downstream signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of FAAH and modulation of inflammatory pathways, suggesting potential therapeutic applications for chronic conditions .

Dosage Effects in Animal Models

In animal models, the effects of 1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine vary with different dosages. At low doses, the compound effectively inhibits FAAH and reduces inflammation without causing significant adverse effects . At higher doses, some toxic effects have been observed, including liver toxicity and gastrointestinal disturbances . These findings highlight the importance of dose optimization in potential therapeutic applications.

Metabolic Pathways

1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound’s metabolites have been identified and characterized, providing insights into its metabolic fate and potential interactions with other drugs .

Transport and Distribution

The transport and distribution of 1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various tissues, including the liver, kidneys, and brain . Its distribution is influenced by factors such as lipid solubility and binding affinity to plasma proteins .

Subcellular Localization

Within cells, 1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine is localized to specific subcellular compartments, including the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. The subcellular localization of the compound is crucial for its activity, as it allows for specific interactions with target enzymes and proteins .

属性

IUPAC Name |

1-[(3-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-11-7-15-17(16(18)12(11)2)19-10-20(15)9-13-5-4-6-14(8-13)21-3/h4-8,10H,9,18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJRFPWZOPTSQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)N)N=CN2CC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2572705.png)

![4-[4-Methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B2572706.png)

![9-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2572707.png)

![4-[(1-But-3-enylpiperidin-3-yl)methoxy]-2-methylpyridine](/img/structure/B2572708.png)

![3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B2572711.png)

![ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![benzyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate](/img/structure/B2572714.png)

![N-(oxolan-2-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B2572717.png)

![[(1-Phenylethyl)carbamoyl]methyl 3,4-dichlorobenzoate](/img/structure/B2572722.png)